molecular formula C10H10O3 B192822 6-Hydroxy-5-methoxy-1-indanone CAS No. 90843-62-2

6-Hydroxy-5-methoxy-1-indanone

Cat. No. B192822
CAS RN: 90843-62-2
M. Wt: 178.18 g/mol
InChI Key: FEUMSMHGLKFCLZ-UHFFFAOYSA-N
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Description

6-Hydroxy-5-methoxy-1-indanone is a chemical compound with the linear formula C10H10O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of 1-indanones, including 6-Hydroxy-5-methoxy-1-indanone, has been described in various studies . More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . For instance, C5- and C6-alkoxy and benzyloxy-substituted 1-indanones have been synthesized by the alkylation reaction of 5-hydroxy-1-indanone or 6-hydroxy-1-indanone with various alkyl or benzyl bromides .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-5-methoxy-1-indanone is characterized by a linear formula of C10H10O3 . Its molecular weight is 178.189 .


Chemical Reactions Analysis

The chemical reactions involving 1-indanones have been extensively studied . The commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .


Physical And Chemical Properties Analysis

6-Hydroxy-5-methoxy-1-indanone has a molecular weight of 178.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 46.5 Ų .

Scientific Research Applications

Energetic Characterization in Biomass Degradation

A study on indanone derivatives, including compounds similar to 6-Hydroxy-5-methoxy-1-indanone, revealed their potential in biomass degradation. These compounds were analyzed using calorimetric techniques and computational methods, leading to insights about their molecular structures and energetic effects (Silva, Lima, & Ribeiro da Silva, 2018).

Potential in Neurological Treatment

Methoxy substituted indanone derivatives have been studied for their potential in treating neurological conditions. These compounds exhibit affinity for A1 and A2A receptors, suggesting a promising avenue for the development of novel antagonists (Janse van Rensburg, Legoabe, Terre’Blanche, & van der Walt, 2019).

Applications in Alzheimer's Disease

A series of 6-methoxy indanone derivatives, similar to 6-Hydroxy-5-methoxy-1-indanone, were synthesized and evaluated as potential probes for β-amyloid plaque imaging in Alzheimer's disease. Some derivatives showed high binding affinities, suggesting their use in detecting β-amyloid plaques in vivo (Nan, Gan, Wang, Qiao, Wang, & Zhou, 2016).

Photorelease Studies

Research on the photorelease of HCl from o-methylphenacyl chloride identified 6-Methyl-1-indanone as a product, demonstrating the relevance of indanone derivatives in photochemical studies (Pelliccioli, Klán, Zabadal, & Wirz, 2001).

Synthesis Applications

The synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone from 5-chloro-1-indanone shows the chemical versatility and potential applications of indanone derivatives in various synthetic processes (Fan, 2009).

Safety And Hazards

Sigma-Aldrich provides 6-Hydroxy-5-methoxy-1-indanone to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The future directions of 1-indanones, including 6-Hydroxy-5-methoxy-1-indanone, are promising. They have been widely used in medicine, agriculture, and natural product synthesis . Their potential applications as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides, and non-nucleoside, low molecular drugs for hepatitis C treatment, which inhibit HCV replication, are being explored .

properties

IUPAC Name

6-hydroxy-5-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10-4-6-2-3-8(11)7(6)5-9(10)12/h4-5,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUMSMHGLKFCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283405
Record name 6-hydroxy-5-methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-5-methoxy-1-indanone

CAS RN

90843-62-2
Record name 90843-62-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-hydroxy-5-methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The 3-(4-Hydroxy-3-methoxy-phenyl)-propionic acid (2 g×10) was dissolved in methanesulfonic acid (10 ml×10) in microwave process vial (20 ml×10), the mixture was heated at 90° C. for 10 minutes under microwave irradiation. The mixture was poured into ice (500 g), and then stirred for 20 minutes. The precipitate was collected and dried to give 6-Hydroxy-5-methoxy-indan-1-one (15 g, 82.6%). LC-MS: m/e 179 (MH+)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of Example 63 (2.0 g, 12 mmol), iodomethane (1.9 mL, 30 mmol), and lithium carbonate (2.2 g, 30 mmol) in N,N-dimethylformamide (40 mL) was heated to 55° C. for 24 hours. The solution was concentrated under vacuum and was diluted with a 2% solution of hydrochloric acid in water. The precipitate was collected by filtration and was dried under high vacuum to provide the desired product. 1H NMR (500 MHz, CD3OD): δ 2.63 (t, J=6 Hz, 6H), 3.05 (t, J=6 Hz, 6H), 3.98 (s, 3H), 7.05 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Sam, DW Alwani, K Aparajithan - Journal of Heterocyclic …, 1965 - Wiley Online Library
… (0.1 mole) of 6-hydroxy-5-methoxy-1-indanone and 21.2 g. (0.2 mole) of isobutyric anhydride … (0.28 mole) of 6-hydroxy-5-methoxy-1-indanone in 250 ml. of pyridine cooled to 5', was …
Number of citations: 7 onlinelibrary.wiley.com
HL Ni, H Monobe, P Hu, BQ Wang, Y Shimizu… - Liquid …, 2013 - Taylor & Francis
Discotic liquid crystals as a kind of promising organic electronic materials show self-assembly property as well as high charged carrier mobility. New truxene discogens, six 3,8,13-tri(…
Number of citations: 42 www.tandfonline.com
KA Walker - 1989 - search.proquest.com
The regioselective O-methylation and resulting metabolic inactivation of a number of dopaminergic catechols--dihydroxyphenethylamines, dihydroxyaminotetralins, apomorphine and …
Number of citations: 0 search.proquest.com

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